molecular formula C21H27N3O3 B5950902 1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione

1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione

Cat. No.: B5950902
M. Wt: 369.5 g/mol
InChI Key: LGGHOCBTUKGXRJ-UHFFFAOYSA-N
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Description

1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the construction of the piperidine ring. Common reagents used in these steps include hydrazine, acetophenone derivatives, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or other functional group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)(oxo)acetyl)piperazine
  • 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

Uniqueness

1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-methylpentane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(2)11-19(25)21(26)24-9-7-15(8-10-24)20-18(13-22-23-20)16-5-4-6-17(12-16)27-3/h4-6,12-15H,7-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHOCBTUKGXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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